Ethyl 2H-1-benzothiopyran-4-carboxylate
Description
Properties
Molecular Formula |
C12H12O2S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
ethyl 2H-thiochromene-4-carboxylate |
InChI |
InChI=1S/C12H12O2S/c1-2-14-12(13)10-7-8-15-11-6-4-3-5-9(10)11/h3-7H,2,8H2,1H3 |
InChI Key |
NVGGKNGJXNSXEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CCSC2=CC=CC=C12 |
Origin of Product |
United States |
Scientific Research Applications
Ethyl 2H-1-benzothiopyran-4-carboxylate exhibits several biological activities, making it a compound of interest in drug development:
- Anti-inflammatory Properties : Research indicates that compounds related to this compound demonstrate anti-inflammatory effects. For instance, derivatives of benzothiazine have shown promising anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone and piroxicam .
- Analgesic Effects : In pharmacological tests, certain polymorphic forms of related compounds have been reported to exhibit significant analgesic effects, surpassing those of conventional analgesics in specific assays .
- Antileishmanial Activity : Recent studies have highlighted the potential of benzothiopyran derivatives in combating Leishmania species, suggesting that these compounds may serve as a basis for developing new antileishmanial agents .
Therapeutic Applications
The therapeutic potential of this compound is vast, with ongoing research exploring its efficacy in treating various conditions:
| Therapeutic Area | Potential Application |
|---|---|
| Anti-inflammatory | Development of new NSAIDs with improved safety profiles |
| Analgesic | Pain management therapies that exceed current standards |
| Antimicrobial | New treatments for parasitic infections like leishmaniasis |
| Cancer therapy | Exploration of cytotoxic effects against cancer cells |
Case Studies and Research Findings
Several studies have documented the efficacy and mechanism of action for compounds related to this compound:
- A study published in Pharmaceuticals demonstrated that certain derivatives exhibited significant anti-inflammatory activity in carrageenan-induced edema models, indicating their potential as effective treatments for inflammatory diseases .
- Another investigation focused on the synthesis and biological evaluation of various thiochroman derivatives, revealing promising antileishmanial properties through in vitro assays against Leishmania parasites .
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound 14f : 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one
- Structure : Pyrone core with a benzoyl-ethoxypropyl side chain and a methyl group at position 5.
- Synthesis : Prepared via Michael addition of ethoxide to 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) under mild conditions (1 h, room temperature) .
- Physical Properties : Melting point = 94°C.
- Key Data : NMR and IR confirm the ethoxypropyl side chain and hydroxyl group.
Compound 14g : 3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one
- Structure : Similar to 14f but with a benzylmercapto group replacing ethoxy.
- Synthesis : Reaction of 7a with benzyl mercaptan over one week, followed by column chromatography .
- Physical Properties : Melting point = 84–86°C.
- Key Data : MS and 13C NMR confirm the benzylmercapto substitution.
Ethyl 2-amino-4-phenyl-4H-1-benzo-thieno[3,2-b]pyran-3-carboxylate
- Structure: Benzo-thieno pyran fused with a thiophene ring, featuring amino, phenyl, and ethyl carboxylate groups.
- Crystallography : Single-crystal X-ray analysis (R factor = 0.034) reveals planar geometry and intermolecular hydrogen bonding stabilizing the structure .
- Key Data : High data-to-parameter ratio (15.5) ensures structural accuracy.
Physical and Spectral Properties
- Melting Points : The lower melting point of 14g compared to 14f suggests reduced crystallinity due to the bulky benzylmercapto group.
- Spectroscopy: While 14f and 14g rely on NMR/IR, the benzo-thieno pyran derivative benefits from X-ray data for unambiguous structural assignment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for Ethyl 2H-1-benzothiopyran-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Ethyl-substituted benzothiopyran derivatives are typically synthesized via tandem annulation reactions. For example, a novel tandem annulation between benzimidazole precursors and ethyl esters has been used to construct the benzothiopyran core, with reaction optimization focusing on solvent choice (e.g., ethanol or DMF), temperature (70–100°C), and catalyst loading (e.g., acid/base catalysis). Post-synthesis, recrystallization in ethanol or methanol improves purity .
Q. How is single-crystal X-ray diffraction utilized to confirm the molecular structure of derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. Key parameters include:
- Data-to-parameter ratio > 13:1 to ensure model reliability.
- R-factor < 0.05 for high precision.
- Thermal displacement parameters to assess atomic vibration.
For example, SCXRD of a benzothiopyran derivative confirmed a planar core with a dihedral angle of 2.4° between the benzothiopyran and ester groups .
Q. What are the critical safety considerations and handling protocols for this compound?
- Methodological Answer : Based on GHS classifications for analogous compounds:
- Acute toxicity (Category 4) : Use fume hoods and avoid inhalation.
- Skin/eye irritation (Category 2/2A) : Wear nitrile gloves and safety goggles.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Monitor ester carbonyl signals (~165–170 ppm) and thiopyran protons (δ 6.5–7.5 ppm).
- IR Spectroscopy : Confirm C=O (1720–1740 cm⁻¹) and C-S (650–750 cm⁻¹) stretches.
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. How can researchers validate purity using chromatographic methods?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor retention times against standards.
- TLC : Employ silica gel plates with ethyl acetate/hexane (1:1); visualize under UV (254 nm) or iodine staining .
Advanced Research Questions
Q. What role do DFT calculations play in predicting electronic properties and reactivity?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. For example, DFT studies on similar benzothiopyrans revealed nucleophilic reactivity at the thiopyran sulfur and electrophilic behavior at the ester carbonyl .
Q. How can discrepancies between experimental and computational spectroscopic data be resolved?
- Methodological Answer : Cross-validate computational IR/NMR predictions (e.g., using Gaussian or ORCA) with experimental data. For instance, scaling factors (0.96–0.98 for IR) adjust for harmonic approximations. Discrepancies in ¹³C NMR shifts > 5 ppm may indicate conformational flexibility or solvent effects .
Q. What strategies elucidate reaction mechanisms in tandem annulation processes?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via time-resolved NMR.
- Isotopic Labeling : Use ¹⁸O-labeled esters to track oxygen incorporation.
- Computational Transition-State Analysis : Identify rate-determining steps (e.g., cyclization vs. esterification) .
Q. How do substituents at the 4-position influence crystallographic packing?
- Methodological Answer : Bulky substituents (e.g., phenyl groups) induce π-π stacking (3.5–4.0 Å interplanar distances) and C-H···O hydrogen bonds (2.6–2.8 Å). SCXRD of a 4-phenyl derivative showed herringbone packing, while smaller groups (e.g., methyl) adopt linear arrangements .
Q. What approaches analyze structure-activity relationships (SAR) in bioactive derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
